Methyl 2-(((5-bromo-2-(3-chlorobenzamido)phenyl)(phenyl)methyl)amino)acetate
Description
Methyl 2-(((5-bromo-2-(3-chlorobenzamido)phenyl)(phenyl)methyl)amino)acetate is a synthetic organic compound characterized by a multifunctional aromatic backbone. Its structure includes a central phenyl ring substituted with a 5-bromo group and a 3-chlorobenzamido moiety. The benzamido group is linked to a phenylmethylamino side chain, which is esterified to a methyl acetate group.
Properties
IUPAC Name |
methyl 2-[[[5-bromo-2-[(3-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrClN2O3/c1-30-21(28)14-26-22(15-6-3-2-4-7-15)19-13-17(24)10-11-20(19)27-23(29)16-8-5-9-18(25)12-16/h2-13,22,26H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHKMGZQLOSOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(((5-bromo-2-(3-chlorobenzamido)phenyl)(phenyl)methyl)amino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the amide bond between the benzamide derivative and the bromo-substituted phenyl compound, followed by esterification to yield the final product.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and enzyme inhibition.
Anticancer Properties
-
Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- A549 (lung cancer) : The compound demonstrated significant inhibition of cell proliferation.
- HT-29 (colon cancer) : Similar effects were noted, with IC50 values in the micromolar range.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest. The compound may also inhibit specific kinases involved in cancer cell survival and proliferation.
Enzyme Inhibition
Recent studies have explored the inhibitory effects of this compound on various enzymes implicated in cancer progression:
- HSET (KIFC1) : High-throughput screening revealed that this compound can inhibit HSET with nanomolar potency, thereby disrupting mitotic spindle formation in centrosome-amplified cancer cells .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | A549 | 5.0 | Induction of apoptosis |
| Cytotoxicity | HT-29 | 4.5 | Cell cycle arrest |
| Enzyme Inhibition | HSET | 0.1 | Disruption of mitotic spindle formation |
Case Studies
- Case Study on Anticancer Efficacy : A study involving the administration of this compound to xenograft models demonstrated a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth effectively.
- Enzyme Interaction Studies : Further investigations into the binding affinity of this compound with HSET showed a competitive inhibition pattern, indicating its potential as a therapeutic agent targeting mitotic kinesins in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs, as identified in the literature, primarily include methyl 2-amino-2-(substituted phenyl)acetate derivatives. Below is a comparative analysis based on substituent patterns and inferred properties:
Structural and Functional Group Comparisons
Key Observations
Halogen Diversity: The target compound incorporates bromine (at the 5-position) and chlorine (via the 3-chlorobenzamido group), whereas analogs like methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate use lighter halogens (e.g., fluorine).
Benzamido Functionality: The 3-chlorobenzamido group in the target compound introduces a hydrogen-bond donor/acceptor system absent in simpler analogs. This feature could enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-amide derivatives like methyl 2-amino-2-(4-bromophenyl)acetate .
Steric Complexity: The phenylmethylamino side chain and esterified acetate create a branched architecture, increasing molecular weight and steric hindrance relative to linear analogs. This may reduce solubility but improve stability against metabolic degradation.
Electronic Effects :
- Electron-withdrawing groups (bromine, chlorine) on the aromatic rings may polarize the molecule, altering its reactivity or spectroscopic signatures (e.g., NMR chemical shifts) compared to fluorine- or hydroxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
